molecular formula C11H18O2 B14339563 5-(2,2-Dimethylpropyl)-3,3-dimethylfuran-2(3H)-one CAS No. 93828-01-4

5-(2,2-Dimethylpropyl)-3,3-dimethylfuran-2(3H)-one

Katalognummer: B14339563
CAS-Nummer: 93828-01-4
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: JGNUHDCFHLTHLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,2-Dimethylpropyl)-3,3-dimethylfuran-2(3H)-one is an organic compound with a unique structure that includes a furan ring substituted with dimethyl and dimethylpropyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylpropyl)-3,3-dimethylfuran-2(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high yield and purity. These methods are designed to be more efficient and environmentally friendly compared to traditional batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,2-Dimethylpropyl)-3,3-dimethylfuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring can undergo substitution reactions with various reagents to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-(2,2-Dimethylpropyl)-3,3-dimethylfuran-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(2,2-Dimethylpropyl)-3,3-dimethylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2,2-Dimethylpropyl)-3,3-dimethylfuran-2(3H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

93828-01-4

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

5-(2,2-dimethylpropyl)-3,3-dimethylfuran-2-one

InChI

InChI=1S/C11H18O2/c1-10(2,3)6-8-7-11(4,5)9(12)13-8/h7H,6H2,1-5H3

InChI-Schlüssel

JGNUHDCFHLTHLE-UHFFFAOYSA-N

Kanonische SMILES

CC1(C=C(OC1=O)CC(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.